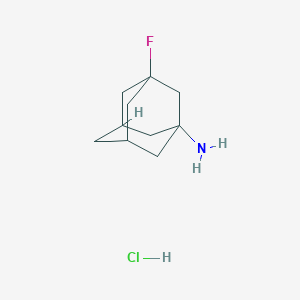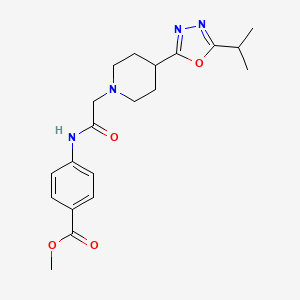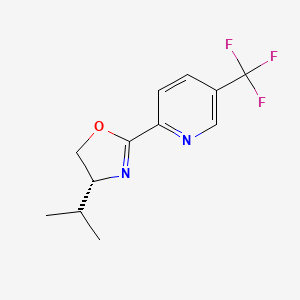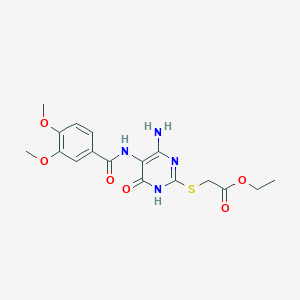![molecular formula C10H12O3 B2681670 2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol CAS No. 119055-66-2](/img/structure/B2681670.png)
2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol
Overview
Description
The compound “2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol” is a chemical compound that contains a benzo[d][1,3]dioxol-5-yl group . It is related to the compound 2-Propenal, 3-(1,3-benzodioxol-5-yl)-, which has the formula C10H8O3 and a molecular weight of 176.1687 .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been reported in the literature . For example, the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxol-5-yl subunit has been achieved via a simple condensation method . The synthesis involves the use of benzo[d][1,3]dioxol-5-amine and other reagents, followed by purification by column chromatography .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques such as X-ray crystallography . For instance, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, a compound with a similar benzo[d][1,3]dioxol-5-yl group, has been reported .Chemical Reactions Analysis
The chemical reactions involving “this compound” and related compounds are complex and can involve multiple steps . For example, the transformation of diselenide into various synthetically important unsymmetrical monoselenides involves the cleavage of the Se–Se bond with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and related compounds can be determined using various techniques . For example, the crystal structure of a related compound was found to be monoclinic with specific dimensions .Future Directions
The future directions for the study of “2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include investigating their potential uses in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,11)7-3-4-8-9(5-7)13-6-12-8/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWDXLUTUHQGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2681590.png)
![6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681591.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2681592.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2681594.png)



![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2681601.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2681602.png)
![8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2681605.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2681608.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2681609.png)
